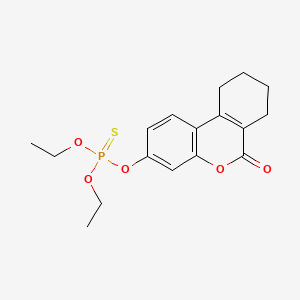

Coumithoate

Descripción

Coumithoate (CAS No. 572-48-5) is an organophosphate compound primarily used as an acaricide and insecticide in agricultural settings. It is regulated by the United States Environmental Protection Agency (EPA) under its pesticide classification and is listed alongside other organophosphates such as Ethion, Phosmet, and Methidathion . Organophosphates like Coumithoate inhibit acetylcholinesterase, disrupting nervous system function in target pests .

Propiedades

IUPAC Name |

3-diethoxyphosphinothioyloxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21O5PS/c1-3-19-23(24,20-4-2)22-12-9-10-14-13-7-5-6-8-15(13)17(18)21-16(14)11-12/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMRHYDOKZAMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21O5PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058131 | |

| Record name | Coumithoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-48-5 | |

| Record name | Coumithoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumithoate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumithoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COUMITHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501C188SWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Coumithoate can be synthesized through the reaction of 7-hydroxy-3,4-tetramethylenecoumarin with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions in an organic solvent like benzene .

Industrial Production Methods

Industrial production of Coumithoate involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions

Coumithoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, Coumithoate can hydrolyze to form 7-hydroxy-3,4-tetramethylenecoumarin and diethyl phosphorothioic acid.

Oxidation: Coumithoate can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

Substitution: The ester group in Coumithoate can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Hydrolysis: 7-hydroxy-3,4-tetramethylenecoumarin and diethyl phosphorothioic acid.

Oxidation: Sulfoxide and sulfone derivatives of Coumithoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Coumithoate has been studied for its applications in various fields:

Chemistry: Used as a model compound to study organophosphate chemistry and reactions.

Biology: Investigated for its effects on cholinesterase activity in various organisms.

Medicine: Explored for potential therapeutic applications due to its cholinesterase inhibiting properties.

Industry: Used in the development of new insecticides and pest control agents.

Mecanismo De Acción

Coumithoate exerts its effects by inhibiting the enzyme cholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system. The molecular targets include the active site of cholinesterase, where Coumithoate binds and prevents the breakdown of acetylcholine .

Comparación Con Compuestos Similares

Structural Implications :

- Ethion’s disulfide bond contributes to its longer environmental half-life compared to Coumithoate and Phosmet.

- Phosmet’s phthalimido group enhances its absorption into plant tissues, making it more effective against sap-sucking insects.

Functional and Application Differences

Toxicity and Environmental Impact

- Coumithoate: Limited specific toxicity data are available, but its organophosphate nature suggests moderate to high toxicity to non-target organisms, including aquatic life.

- Ethion : Highly toxic to bees and aquatic invertebrates; its persistence necessitates strict application guidelines .

- Phosmet : Moderately toxic to mammals but poses risks to pollinators; it degrades faster in water than Ethion, reducing long-term environmental residue .

Physicochemical Properties

| Property | Coumithoate | Ethion | Phosmet |

|---|---|---|---|

| Molecular Weight | Not explicitly reported | 384.5 g/mol | 317.3 g/mol |

| Water Solubility | Low (typical of organophosphates) | 0.2 mg/L (20°C) | 22 mg/L (20°C) |

| Volatility | Low | Very low | Moderate |

Key Observations :

- Ethion’s low water solubility and volatility contribute to its environmental persistence.

- Phosmet’s higher solubility increases its mobility in soil, raising groundwater contamination risks.

Analytical Methods

Coumithoate, like Ethion and Phosmet, is analyzed using gas chromatography (GC) or liquid chromatography (LC) paired with mass spectrometry (MS). Ethion’s complex structure requires derivatization for accurate quantification, while Phosmet’s phthalimido group allows for UV detection at specific wavelengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.